Vecuronium vs. Rocuronium: Cardiovascular Stability in Hemodynamically Sensitive Patients
Vecuronium demonstrates superior cardiovascular stability compared to rocuronium. In a direct comparative study of 30 patients under steady-state propofol anesthesia, vecuronium produced no significant cardiovascular effects, whereas rocuronium caused a measurable rise in mean arterial pressure (10–15%) and a slight rise in heart rate (5–10%) [1]. This differential cardiovascular profile is consistent across multiple clinical studies and is a key discriminator for agent selection in patients with cardiovascular disease or hemodynamic instability.
| Evidence Dimension | Cardiovascular effects (hemodynamic changes) |
|---|---|
| Target Compound Data | No significant cardiovascular effects |
| Comparator Or Baseline | Rocuronium: 10–15% rise in MAP, 5–10% rise in HR |
| Quantified Difference | Vecuronium shows no hemodynamic perturbation vs. rocuronium's measurable increases |
| Conditions | Steady-state propofol anesthesia; 30 patients |
Why This Matters
For patients with coronary artery disease, poor left ventricular function, or hemodynamic instability, vecuronium's lack of cardiovascular effects reduces intraoperative risk and is a primary selection criterion.
- [1] Robertson EN, et al. A comparison of rocuronium and vecuronium: the pharmacodynamic, cardiovascular and intra-ocular effects. Eur J Anaesthesiol Suppl. 1994;9:113-5. PMID: 7925202 View Source
